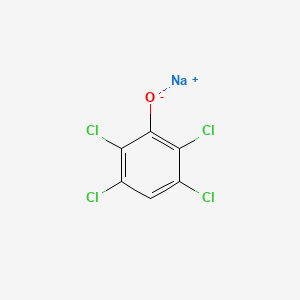
Sodium 2,3,5,6-tetrachlorophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,3,5,6-tetrachlorophenolate is a chemical compound derived from 2,3,5,6-tetrachlorophenol. It is a phenolate anion that arises from the deprotonation of the acidic phenol function in 2,3,5,6-tetrachlorophenol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2,3,5,6-tetrachlorophenolate can be synthesized through the neutralization of 2,3,5,6-tetrachlorophenol with sodium hydroxide. The reaction typically involves dissolving 2,3,5,6-tetrachlorophenol in a suitable solvent, such as methanol or ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then isolated and purified through filtration and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,3,5,6-tetrachlorophenolate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenol ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenols and ethers.
Oxidation and Reduction: Products depend on the specific reagents and conditions used but can include quinones and hydroquinones.
Aplicaciones Científicas De Investigación
Sodium 2,3,5,6-tetrachlorophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of substituted phenols and other aromatic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: It is used in the production of pesticides, fungicides, and wood preservatives.
Mecanismo De Acción
The mechanism of action of sodium 2,3,5,6-tetrachlorophenolate involves its interaction with cellular components. It can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The compound’s phenolate anion can interact with proteins and other biomolecules, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
- 2,3,4,6-tetrachlorophenol
- 2,4,5-trichlorophenol
- 2,4,6-trichlorophenol
Comparison: Sodium 2,3,5,6-tetrachlorophenolate is unique due to the specific positioning of chlorine atoms on the phenol ring, which influences its reactivity and biological activity. Compared to other chlorophenols, it exhibits distinct chemical properties and applications. For example, 2,4,6-trichlorophenol is more commonly used as a disinfectant, while this compound is favored in industrial applications for its stability and reactivity .
Propiedades
Número CAS |
85712-07-8 |
|---|---|
Fórmula molecular |
C6H2Cl4NaO |
Peso molecular |
254.9 g/mol |
Nombre IUPAC |
sodium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C6H2Cl4O.Na/c7-2-1-3(8)5(10)6(11)4(2)9;/h1,11H; |
Clave InChI |
NZNYWRPPJHLSJO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl.[Na+] |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl.[Na] |
Key on ui other cas no. |
85712-07-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















